8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[(Tert-butoxy)carbonyl]amino}bicyclo[321]octane-3-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Preparation Methods
The synthesis of 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity
Chemical Reactions Analysis
8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, yielding the free amino acid
Scientific Research Applications
8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability. Upon removal of the Boc group, the free amino acid can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid can be compared with similar compounds such as:
tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but differs in the position and nature of functional groups.
(1R,3S,5S)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid: This compound shares the Boc protecting group but has different stereochemistry.
rac-(1R,3S,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid: This racemic mixture contains both enantiomers of the compound, providing a broader range of reactivity and applications
Properties
CAS No. |
1334147-72-6 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-8-4-5-9(11)7-10(6-8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
WANSNGFRLUNMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.